CLR1501 is a synthetic fluorescent molecule developed by Cellectar Biosciences. [] It belongs to the class of alkylphosphocholines (APCs), which are phospholipid ethers known for their cancer-targeting properties. [] CLR1501 is specifically designed for fluorescence imaging of cancer cells, particularly in the context of brain tumors. [] It emits green fluorescence with excitation/emission peaks at 500/517 nm. []
CLR1501, like other APC analogs, targets cancer cells by accumulating in lipid rafts within the plasma membrane. [] Lipid rafts are abundant in cancer cells compared to normal cells and serve as entry points for these molecules. [] Once inside the cells, CLR1501 localizes in various organelles, including the endoplasmic reticulum, Golgi apparatus, mitochondria, and autophagosomes. [] The exact mechanism behind the preferential accumulation of CLR1501 in cancer cells and its intracellular trafficking is still under investigation.
CLR1501 shows promise as a fluorescent marker for intraoperative visualization of brain tumors. [] Preclinical studies demonstrate its ability to distinguish tumor tissue from normal brain tissue in mouse models of glioblastoma. [] The green fluorescence emitted by CLR1501 upon excitation can potentially aid surgeons in identifying tumor margins during resection. []
CLR1501 is used as a tool to study the permeability characteristics of APC analogs across the blood-brain barrier (BBB). [, ] In vitro studies using human induced pluripotent stem cell-derived BBB models reveal that CLR1501 exhibits limited permeability across an intact BBB. [, ] This finding suggests that the high tumor-to-background ratios observed in preclinical studies are partly due to the restricted entry of CLR1501 into normal brain tissue. [, ]
Research indicates that CLR1501 is subject to active efflux transport by breast cancer resistance protein (BCRP) and multidrug resistance-associated protein (MRP) at the BBB. [, ] This information is crucial for understanding the factors influencing the delivery of CLR1501 and other similar agents to brain tumors. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9